2-Iodo-3-methoxypyridine 1-oxide
Overview
Description
2-Iodo-3-methoxypyridine 1-oxide is an organic compound with the molecular formula C6H6INO2. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of iodine and methoxy groups on the pyridine ring, along with the 1-oxide functional group, gives this compound unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodo-3-methoxypyridine 1-oxide typically involves the iodination of 3-methoxypyridine followed by oxidation. One common method includes the use of iodine and an oxidizing agent such as hydrogen peroxide or a peracid to introduce the iodine atom at the 2-position of the pyridine ring. The reaction is usually carried out in an organic solvent like acetic acid under controlled temperature conditions to ensure selective iodination .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques like crystallization and chromatography ensures the high quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Iodo-3-methoxypyridine 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can remove the iodine atom or reduce the 1-oxide group.
Substitution: The iodine atom can be substituted with other nucleophiles in reactions such as the Suzuki–Miyaura coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Palladium catalysts and boronic acids are typically used in Suzuki–Miyaura coupling reactions.
Major Products
Oxidation: Products may include more highly oxidized pyridine derivatives.
Reduction: Products may include deiodinated or reduced pyridine derivatives.
Substitution: Products include various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
2-Iodo-3-methoxypyridine 1-oxide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Iodo-3-methoxypyridine 1-oxide involves its interaction with molecular targets through its functional groups. The iodine atom can participate in electrophilic substitution reactions, while the methoxy and 1-oxide groups can engage in hydrogen bonding and other interactions. These properties make it a versatile compound in various chemical and biological processes .
Comparison with Similar Compounds
Similar Compounds
2-Iodo-3-methoxypyridine: Lacks the 1-oxide group, making it less reactive in certain oxidation reactions.
3-Iodo-4-methoxypyridine: Has a different substitution pattern, affecting its reactivity and applications.
2-Iodo-4-methoxypyridine: Similar in structure but with different positional isomerism, leading to different chemical properties.
Uniqueness
2-Iodo-3-methoxypyridine 1-oxide is unique due to the presence of the 1-oxide group, which enhances its reactivity in oxidation and substitution reactions. This makes it a valuable intermediate in the synthesis of complex organic molecules and a useful tool in various scientific research applications .
Properties
IUPAC Name |
2-iodo-3-methoxy-1-oxidopyridin-1-ium | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6INO2/c1-10-5-3-2-4-8(9)6(5)7/h2-4H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTKYRWZRXNHMBP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C([N+](=CC=C1)[O-])I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6INO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00552933 | |
Record name | 2-Iodo-3-methoxy-1-oxo-1lambda~5~-pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00552933 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.02 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
115927-86-1 | |
Record name | 2-Iodo-3-methoxy-1-oxo-1lambda~5~-pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00552933 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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